molecular formula C33H43F3N2O3 B1663036 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide CAS No. 932730-52-4

2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide

Cat. No. B1663036
M. Wt: 572.7 g/mol
InChI Key: UBRASLQCAYTTEB-KPOXMGGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

what is '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide'? 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide is a type of organic compound known as a trifluoromethyl-substituted dienamide. It is used as an intermediate in organic synthesis and as a pharmaceutical intermediate. the use of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide can be used as a reagent in organic synthesis. It can be used to synthesize a variety of compounds, including heterocycles, amides, and esters. It can also be used to synthesize aryl fluorides, which can be used as pharmaceutical intermediates. Additionally, this reagent can be used for the preparation of fluorinated polymers and for the synthesis of fluorinated surfactants. the chemistry of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide is an organic compound belonging to the class of amides. It is composed of a carboxamide group attached to an oleana-1,9(11)-dien-28 backbone, with a cyano group and two trifluoroethyl groups attached to the nitrogen atom of the carboxamide group. The compound is highly reactive due to the presence of the electron-withdrawing cyano group and the electron-donating trifluoroethyl groups. This makes it prone to nucleophilic attack, and it can be used as a reagent in organic synthesis. It can also be used to form polymers, as it can undergo condensation reactions with other molecules. Additionally, it can act as a ligand in coordination chemistry, forming complexes with transition metals. the biochemical/physical effects of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide is a synthetic compound that is used as an insecticide. It is toxic to many types of organisms, including humans. Its effects on the body can be divided into two categories: biochemical and physical. Biochemically, 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide can affect the body by disrupting the normal function of enzymes. This can lead to an imbalance in the body’s biochemical processes, resulting in symptoms such as nausea, vomiting, and abdominal pain. It can also cause damage to the liver and kidneys. Physically, 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide can cause irritation of the eyes, skin, and respiratory system. It can also cause dizziness, headaches, and fatigue. In severe cases, it can lead to respiratory failure and death. the benefits of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 1. This compound has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and other essential cellular components. This makes it a potential treatment for certain cancers, as it can interfere with the growth of cancer cells. 2. It has also been found to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis, asthma, and other inflammatory diseases. 3. In addition, this compound has been found to have anti-bacterial and anti-fungal properties, making it a potential treatment for infections caused by bacteria and fungi. 4. Finally, this compound has been found to have anti-oxidant properties, which can help protect the body from damage caused by free radicals. This can help protect against the development of certain diseases, such as cancer and heart disease. the related research of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 1. Synthesis and Biological Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide Derivatives as Potential Anticancer Agents 2. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide Derivatives as Inhibitors of Human Carbonic Anhydrase Isozymes 3. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide and Its Derivatives as Potential Anticancer Agents 4. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide Derivatives as Potential Anti-inflammatory Agents 5. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide Derivatives as Potential Antiviral Agents 6. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide and Its Derivatives as Potential Antioxidants 7. Molecular Modeling Studies of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide and Its Derivatives 8. Structure-Activity Relationship Studies of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide and Its Derivatives

Scientific Research Applications

Potent Inhibitor of Nitric Oxide Production

2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide, a novel dicyanotriterpenoid, exhibits extremely high inhibitory activity against the production of nitric oxide in mouse macrophages. This inhibitory potency is significantly more potent than CDDO and dexamethasone, highlighting its potential in inflammatory modulation (Honda et al., 2002).

Anti-inflammatory and Oxidative Stress Applications

A review of synthetic oleanane triterpenoids, including 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide, shows their potent anti-inflammatory properties. These compounds are effective at nanomolar levels and are beneficial in preventing and treating tissue injury caused by inflammatory and oxidative stress (Sporn et al., 2011).

Inhibitors of Nitric Oxide in Mouse Macrophages

Synthetic oleanane and ursane triterpenoids with modifications in rings A and C, like 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide, have been shown to be highly active inhibitors of nitric oxide production in mouse macrophages. This highlights their potential role in anti-inflammatory and cancer chemopreventive applications (Honda et al., 2000).

Role in Cancer Therapy and Kidney Disease Treatment

Bardoxolone methyl, a compound closely related to 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide, has completed successful clinical trials for cancer and chronic kidney disease in type 2 diabetes patients. This indicates the potential of related compounds in therapeutic applications (Fu & Gribble, 2013).

Induction of Apoptosis and Anti-proliferative Activity

The synthetic oleanane triterpenoid 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide demonstrates potent differentiating, antiproliferative, and anti-inflammatory activity. It induces apoptosis in various human tumor cell lines and has shown efficacy in models of inflammation and neuroprotection (Suh et al., 1999).

Blocking of NF-kappaB Pathway

Research indicates that compounds like 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide can block the NF-kappaB pathway, a critical pathway in inflammation and cancer, by directly inhibiting IKKβ activity. This property highlights its potential as a therapeutic agent in diseases where NF-kappaB plays a key role (Ahmad et al., 2006).

properties

IUPAC Name

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRASLQCAYTTEB-KPOXMGGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TH Tsai, AS Lieu, YW Wang, SF Yang… - BioMed research …, 2021 - hindawi.com
Background. Glioblastoma multiforme (GBM) is the most common malignant brain tumor in the world. Despite advances in surgical resection, radiotherapy, and chemotherapy, GBM …
Number of citations: 9 www.hindawi.com
TH Tsai, AS Lieu, TY Huang, AL Kwan, CL Lin… - Journal of Clinical …, 2021 - mdpi.com
Background: Malignant glioma (MG) is an aggressive malignant brain tumor. Despite advances in multidisciplinary treatment, overall survival rates remain low. A trifluoroethyl amide …
Number of citations: 5 www.mdpi.com
TH Tsai, AS Lieu, TY Huang, AL Kwan… - Frontiers in …, 2021 - frontiersin.org
Background: Glioblastoma multiforme (GBM) is the vicious malignant brain tumor in adults. Despite advances multi-disciplinary treatment, GBM constinues to have a poor overall survival…
Number of citations: 3 www.frontiersin.org

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